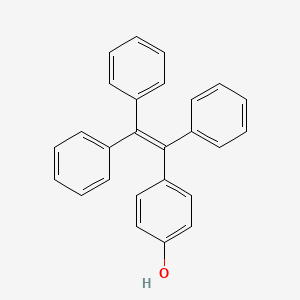

4-(1,2,2-Triphenylvinyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,2-triphenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZOSPYBNNWIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462106 | |

| Record name | Phenol, 4-(triphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76115-06-5 | |

| Record name | Phenol, 4-(triphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Aggregation-Induced Emission (AIE) Mechanism of 4-(1,2,2-Triphenylvinyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Restriction of Intramolecular Rotation (RIR)

The Aggregation-Induced Emission (AIE) phenomenon in 4-(1,2,2-Triphenylvinyl)phenol (TPE-OH) is primarily governed by the principle of Restriction of Intramolecular Rotation (RIR). In its dissolved state, the TPE-OH molecule is non-emissive or weakly fluorescent. This is because the phenyl rings attached to the ethylene core undergo active intramolecular rotations, providing a non-radiative pathway for the decay of the excited state. This free rotation effectively quenches fluorescence.

However, upon aggregation in a poor solvent or in the solid state, the physical constraint imposed by the surrounding molecules hinders these intramolecular rotations. This blockage of the non-radiative decay channel forces the excited molecule to release its energy through radiative pathways, resulting in strong fluorescence emission. This process is the cornerstone of the AIE effect observed in TPE-OH and other tetraphenylethylene derivatives.

The Role of the Phenolic Hydroxyl Group and Hydrogen Bonding

The presence of the hydroxyl (-OH) group on one of the phenyl rings of TPE-OH introduces an additional layer of complexity and control over its AIE properties through intermolecular hydrogen bonding. In the aggregated state, the hydroxyl group can form hydrogen bonds with neighboring TPE-OH molecules or with solvent molecules (such as water). This intermolecular hydrogen bonding network further rigidifies the molecular structure, enhancing the restriction of intramolecular rotations and thereby amplifying the AIE effect.

Theoretical studies on phenol and its derivatives suggest that hydrogen bonding can significantly influence the electronic properties and excited state dynamics of the molecule. For TPE-OH, this translates to a more stabilized aggregated state with reduced non-radiative decay, leading to higher fluorescence quantum yields.

Quantitative Photophysical Data

The photophysical properties of TPE-OH are highly dependent on the solvent environment, demonstrating the characteristic AIE effect. The following table summarizes typical quantitative data observed for TPE derivatives in solvent/water mixtures.

| Solvent System (THF/Water) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |

| 100% THF | ~320 | ~460 | < 0.01 |

| 50% THF / 50% Water | ~325 | ~465 | Moderate |

| 10% THF / 90% Water | ~330 | ~475 | > 0.60 |

Note: The exact values can vary depending on the specific experimental conditions such as concentration and temperature. The data presented is a representative summary based on typical findings for hydroxyl-substituted TPE derivatives.

Experimental Protocols

Synthesis of this compound

A common synthetic route to TPE-OH is through a McMurry coupling reaction of a mixture of benzophenone and 4-hydroxybenzophenone, followed by purification using column chromatography.

Materials:

-

Benzophenone

-

4-Hydroxybenzophenone

-

Zinc powder

-

Titanium(IV) chloride

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

A mixture of zinc powder and anhydrous THF is cooled in an ice bath.

-

Titanium(IV) chloride is added dropwise to the stirred suspension.

-

The mixture is heated to reflux for several hours to generate the low-valent titanium reagent.

-

A solution of benzophenone and 4-hydroxybenzophenone in anhydrous THF is added to the refluxing mixture.

-

The reaction is refluxed for an extended period (e.g., 12-24 hours).

-

After cooling, the reaction is quenched with an aqueous potassium carbonate solution.

-

The mixture is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Measurement of Aggregation-Induced Emission

Materials:

-

Stock solution of TPE-OH in a good solvent (e.g., Tetrahydrofuran - THF)

-

A poor solvent (e.g., deionized water)

-

Fluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of solutions with varying solvent fractions (e.g., from 100% THF to 10% THF / 90% water) by mixing appropriate volumes of the TPE-OH stock solution and water. The final concentration of TPE-OH should be kept constant (e.g., 10 µM).

-

Allow the solutions to equilibrate for a set period.

-

Measure the UV-Vis absorption spectra of each solution to observe any changes in the absorption profile upon aggregation.

-

Measure the fluorescence emission spectra of each solution using an excitation wavelength determined from the absorption spectra (typically around 320-330 nm).

-

Plot the fluorescence intensity at the emission maximum as a function of the water fraction to visualize the AIE effect.

-

The fluorescence quantum yield (Φ_F) in the aggregated state can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Signaling Pathways and Logical Relationships

The AIE mechanism of TPE-OH can be visualized as a logical workflow.

Caption: AIE mechanism of TPE-OH.

The experimental workflow for investigating the AIE properties of TPE-OH can also be represented diagrammatically.

Caption: Experimental workflow for AIE analysis.

Conclusion

The Aggregation-Induced Emission of this compound is a robust phenomenon driven by the restriction of intramolecular rotations in the aggregated state. The presence of a phenolic hydroxyl group further enhances this effect through intermolecular hydrogen bonding, leading to highly emissive aggregates. This unique "turn-on" fluorescence behavior makes TPE-OH and its derivatives promising candidates for applications in chemical sensing, bio-imaging, and drug delivery systems, where changes in the local environment can be translated into a detectable optical signal. A thorough understanding of its photophysical properties and the factors influencing its AIE is crucial for the rational design of novel and efficient fluorescent probes and materials.

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1,2,2-Triphenylvinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1,2,2-triphenylvinyl)phenol, a fluorescent molecule with potential applications in various scientific fields. This document details the experimental protocols for its synthesis via a McMurry reaction, along with a thorough analysis of its structural and physicochemical properties through various spectroscopic and analytical techniques.

Core Compound Data

| Parameter | Value | Reference |

| CAS Number | 76115-06-5 | [1] |

| Molecular Formula | C₂₆H₂₀O | [1] |

| Molecular Weight | 348.44 g/mol | [1] |

| Melting Point | 215-217 °C (decomposes) | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Boiling Point | 454.4 ± 14.0 °C (Predicted) | [3] |

| Density | 1.146 ± 0.06 g/cm³ (Predicted) | [3] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a cross-McMurry reaction involving the reductive coupling of 4-hydroxybenzophenone and benzophenone. This reaction utilizes a low-valent titanium reagent, typically generated in situ from titanium(IV) chloride and a reducing agent like zinc powder.[4][5][6]

Experimental Protocol: McMurry Reaction

Materials:

-

4-Hydroxybenzophenone

-

Benzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Argon (Ar) gas

-

Aqueous Potassium Carbonate (K₂CO₃) solution

-

Ethyl acetate

-

Celite

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

Under an inert argon atmosphere, a four-necked flask equipped with a magnetic stirrer is charged with zinc powder (10 equivalents) and anhydrous THF.

-

The mixture is cooled to 0-5 °C in an ice bath.

-

Titanium(IV) chloride (5 equivalents) is added dropwise to the stirred suspension, ensuring the temperature remains below 10 °C.

-

The resulting mixture is allowed to warm to room temperature and stirred for 30 minutes, after which it is heated to reflux for 2.5 hours. The color of the mixture should turn from a yellowish-brown to a black slurry, indicating the formation of the low-valent titanium reagent.[4][7]

-

-

Reductive Coupling Reaction:

-

The black slurry is cooled back to 0-5 °C.

-

Pyridine (2.5 equivalents) is added, and the mixture is stirred for 10 minutes.

-

A solution of 4-hydroxybenzophenone (1 equivalent) and benzophenone (1.2 equivalents) in anhydrous THF is added slowly to the reaction mixture.

-

The reaction mixture is then heated to reflux and maintained for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of an aqueous potassium carbonate solution.

-

The resulting mixture is filtered through a pad of Celite to remove the titanium salts.

-

The filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

-

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the hydroxyl proton. The protons of the three phenyl rings will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The protons of the phenol ring will also resonate in the aromatic region, likely showing distinct splitting patterns due to their specific chemical environments. The hydroxyl proton will appear as a singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon atoms in the molecule. The quaternary carbons of the vinyl group and the carbon attached to the hydroxyl group will have distinct chemical shifts. The aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at m/z 348, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, or the entire hydroxyl group. The triphenylvinyl moiety can also undergo characteristic fragmentation. The stability of the aromatic rings will likely result in prominent fragment ions corresponding to various phenyl-containing cations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group stretching vibration.

-

C-O Stretch: A sharp peak around 1200-1260 cm⁻¹ will indicate the C-O stretching of the phenol.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹ are attributed to the stretching vibrations of the aromatic C-H bonds.

-

C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings and the vinyl group.

Summary of Characterization Data

| Technique | Expected Key Features |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-7.5 ppm) for phenyl and phenol protons.- Singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | - Signals for vinyl quaternary carbons.- Signal for the carbon attached to the -OH group.- Multiple signals in the aromatic region for sp² carbons. |

| Mass Spec. | - Molecular ion peak at m/z 348.- Fragmentation peaks corresponding to the loss of H, CO, and phenyl groups. |

| FTIR | - Broad O-H stretch (3200-3600 cm⁻¹).- Sharp C-O stretch (1200-1260 cm⁻¹).- Aromatic C-H stretch (>3000 cm⁻¹).- Aromatic C=C stretch (1450-1600 cm⁻¹). |

This technical guide provides a foundational framework for the synthesis and detailed characterization of this compound. Researchers and scientists can utilize this information for the successful preparation and validation of this compound for further investigation in their respective fields.

References

- 1. This compound | 76115-06-5 | FT74757 [biosynth.com]

- 2. This compound | 76115-06-5 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. McMurry reaction - Wikipedia [en.wikipedia.org]

- 7. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]

An In-depth Technical Guide to the Photophysical Properties of 4-(1,2,2-Triphenylvinyl)phenol Derivatives

This technical guide provides a comprehensive overview of the photophysical properties, synthesis, and experimental characterization of 4-(1,2,2-Triphenylvinyl)phenol and its derivatives. These compounds are a prominent class of molecules known for their unique Aggregation-Induced Emission (AIE) characteristics, making them highly valuable for researchers, scientists, and professionals in drug development and materials science.

Core Concept: Aggregation-Induced Emission (AIE)

Most traditional fluorescent molecules (fluorophores) exhibit strong emission in dilute solutions but suffer from Aggregation-Caused Quenching (ACQ) at high concentrations or in the solid state. In 2001, a counterintuitive phenomenon was discovered: Aggregation-Induced Emission (AIE). Molecules exhibiting AIE, known as AIEgens, are weakly emissive or non-emissive when dissolved in good solvents but become highly luminescent upon aggregation or in the solid state.[1]

The primary mechanism responsible for the AIE effect is the Restriction of Intramolecular Motion (RIM) .[1][2] this compound is a derivative of tetraphenylethylene (TPE), a archetypal AIEgen. In the dissolved state, the phenyl rings of TPE-based molecules undergo rapid intramolecular rotations and vibrations. These motions act as non-radiative decay pathways, dissipating the absorbed energy as heat and thus quenching fluorescence.[2][3] When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically constrained. This blockage of non-radiative decay channels opens up the radiative pathway, resulting in a significant enhancement of fluorescence emission.[1][2]

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized through various organic chemistry reactions. Common strategies include McMurry coupling and Suzuki cross-coupling reactions, which are effective for creating the core tetraphenylethylene structure.[3] For instance, this compound has been synthesized via a Suzuki coupling reaction.[4] These methods allow for the introduction of various functional groups to the TPE core, enabling the fine-tuning of its photophysical and chemical properties for specific applications.

Data Presentation: Photophysical Properties

The photophysical properties of AIEgens are typically characterized by their absorption and emission spectra, fluorescence quantum yields, and response to solvent polarity. The propeller-like, flexible structure of these molecules is key to their AIE characteristics.[3] Below is a summary of typical photophysical data for TPE derivatives. Note that specific values can vary significantly based on the exact molecular structure, solvent, and aggregation state.

| Compound/Derivative | Solvent/State | λ_ex (nm) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| This compound | General | ~360 | Not Specified | >450 | Varies | [4][5] |

| THTPE (Thiophene-substituted TPE) | 90% H₂O/THF | 360 | Not Specified | 519 | High in aggregate | [3] |

| (4-(1,2,2-Triphenylvinyl)phenyl)methanol | Liquid Crystal | 360 | Not Specified | 475 | Not Specified | [6] |

| General TPE Derivatives | Aggregated State | ~365 | ~320-380 | ~450-550 | Enhanced | [2][7] |

Note: This table is illustrative. Exact values depend on specific experimental conditions. THTPE is presented as a representative derivative to show typical AIE behavior.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for studying the photophysical properties of AIEgens.

The hallmark of an AIEgen is its fluorescence enhancement upon aggregation. This is typically studied by measuring photoluminescence in a mixture of a good solvent and a poor solvent (anti-solvent).

-

Stock Solution Preparation : Prepare a stock solution of the TPE derivative in a good solvent (e.g., Tetrahydrofuran - THF) at a specific concentration (e.g., 10 µM).[3]

-

Solvent Titration : Prepare a series of solutions in vials or a 96-well plate with varying fractions of the anti-solvent (e.g., water). This is done by adding increasing amounts of water to the THF stock solution, creating mixtures from 0% to 90% water content.[3]

-

Fluorescence Measurement : Measure the photoluminescence (PL) intensity of each solution using a fluorometer. The excitation wavelength is set near the absorption maximum of the compound (e.g., 360 nm), and the emission spectrum is recorded over a relevant range (e.g., 400-600 nm).[2]

-

Data Analysis : Plot the maximum PL intensity against the percentage of the anti-solvent. A sharp increase in intensity at higher anti-solvent fractions confirms AIE activity.

-

UV-Vis Spectroscopy : Absorption spectra are recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., THF) and placed in a quartz cuvette. The spectrum is typically scanned from 200 to 800 nm to determine the wavelength of maximum absorption (λ_abs).

-

Photoluminescence (PL) Spectroscopy : Emission spectra are measured with a spectrofluorometer. The solution is excited at or near its λ_abs, and the emitted light is scanned across a range of wavelengths to find the emission maximum (λ_em).

The absolute or relative quantum yield is determined to quantify the efficiency of the fluorescence process. The relative method is common:

-

Select a Standard : Choose a well-characterized fluorescent standard with a known quantum yield and an absorption/emission profile similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure Absorbance : Prepare dilute solutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

-

Measure Emission Spectra : Record the fluorescence emission spectra of both the sample and the standard under identical excitation conditions.

-

Calculate Quantum Yield : The quantum yield (Φ_s) of the sample is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' denote the sample and the reference standard, respectively.

-

Applications in Research and Drug Development

The unique properties of this compound derivatives make them powerful tools in various fields:

-

Biosensing and Diagnostics : Their "turn-on" fluorescence upon binding to or aggregating around specific targets (like proteins or DNA) makes them excellent probes for detection and imaging.[2][4]

-

Cell Imaging : AIEgens can be functionalized for specific cellular targeting (e.g., mitochondria), enabling high-contrast imaging of biological processes.[8]

-

Drug Delivery and Therapy : The aggregation-dependent emission can be used to monitor drug release and for photodynamic therapy, where the aggregated AIEgens can generate reactive oxygen species upon irradiation.[9]

-

Materials Science : These molecules are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced functional materials.[6][10]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 76115-06-5 | FT74757 [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. ossila.com [ossila.com]

- 7. Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(1,2,2-Triphenylvinyl)phenol (CAS: 76115-06-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,2,2-Triphenylvinyl)phenol, a derivative of tetraphenylethylene, is a molecule of significant interest in various scientific fields. Its unique photophysical properties, most notably Aggregation-Induced Emission (AIE), make it a valuable tool in the development of fluorescent probes, sensors, and advanced materials.[1][2][3] This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a focus on its role as a fluorescent biomarker for the detection of Listeria monocytogenes.

Core Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 76115-06-5 | [2][3] |

| Molecular Formula | C₂₆H₂₀O | [2][3] |

| Molecular Weight | 348.44 g/mol | [2][3] |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 215-217 °C | |

| Boiling Point | 454.4 ± 14.0 °C (Predicted) | |

| Solubility | Insoluble in water; Soluble in organic solvents like THF and chloroform. | [1] |

| Storage | Store at room temperature, protected from light. | [2][3] |

Spectroscopic Data

While raw spectral data is proprietary to suppliers, the expected spectroscopic characteristics based on the molecule's structure are outlined below. These are critical for its identification and characterization.

| Spectroscopy | Expected Characteristics | Reference(s) |

| ¹H NMR | Aromatic protons (phenyl groups) are expected in the range of δ 6.5-8.0 ppm. The phenolic hydroxyl proton signal would appear as a broad singlet, typically between δ 4-7 ppm, and its position is concentration and solvent dependent. | [4][5][6][7] |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm region. The carbon bearing the hydroxyl group would be downfield shifted. Quaternary carbons of the vinyl group would also be in the aromatic region. | [4][6][8] |

| FT-IR (cm⁻¹) | A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenol. Aromatic C-H stretching peaks just above 3000 cm⁻¹. C=C stretching peaks for the aromatic rings in the 1450-1600 cm⁻¹ region. A C-O stretching peak for the phenol around 1200-1260 cm⁻¹. | [9][10] |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z ≈ 348.44. Fragmentation patterns would involve the loss of phenyl groups and other characteristic fragments. | [10] |

Synthesis

The synthesis of this compound is typically achieved via a McMurry coupling reaction, a powerful method for the reductive coupling of ketones to form alkenes.[11][12][13][14][15]

Experimental Protocol: McMurry Coupling Reaction

This protocol is a representative example for the synthesis of tri- and tetra-arylethylene derivatives and can be adapted for this compound. The key starting materials would be a substituted benzophenone and a propiophenone derivative.

Materials:

-

Titanium(IV) tetrachloride (TiCl₄)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

4-Hydroxybenzophenone

-

Diphenylmethane

-

Hydrochloric acid (HCl)

-

Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., Argon), suspend zinc powder in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add titanium(IV) tetrachloride via syringe.

-

Remove the ice bath and heat the mixture to reflux for 2 hours to generate the low-valent titanium reagent.

-

In a separate flask, dissolve 4-hydroxybenzophenone and diphenylmethane in anhydrous THF.

-

Add the solution of the ketones dropwise to the refluxing low-valent titanium suspension.

-

Continue refluxing for an additional 4-6 hours.

-

Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Acidify the mixture with aqueous HCl until the dark color of the titanium species disappears.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Core Concepts and Mechanisms

Aggregation-Induced Emission (AIE)

A key feature of this compound is its Aggregation-Induced Emission (AIE) property.[16][17][18][19][20] Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE-active molecules exhibit enhanced fluorescence upon aggregation.[17]

The mechanism behind AIE in tetraphenylethylene derivatives is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the phenyl rings of the molecule can freely rotate, providing a non-radiative pathway for the decay of the excited state, resulting in weak or no fluorescence.[17] However, in an aggregated state or in a viscous medium, these intramolecular rotations are physically hindered. This blockage of the non-radiative decay channels activates the radiative decay pathway, leading to strong fluorescence emission.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 76115-06-5 | FT74757 [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. web.pdx.edu [web.pdx.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Phenol [webbook.nist.gov]

- 11. McMurry reaction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 16. 76115-06-5|this compound|BLD Pharm [bldpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Aggregation-induced emission, self-assembly, and electroluminescence of 4,4'-bis(1,2,2-triphenylvinyl)biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Aggregation-induced emission, self-assembly, and electroluminescence of 4,4′-bis(1,2,2-triphenylvinyl)biphenyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Understanding the Aggregation-Induced Emission of TPE-OH: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis, aggregation-induced emission (AIE) mechanism, and applications of hydroxyl-substituted tetraphenylethylene (TPE-OH), a prominent member of the AIE luminogen (AIEgen) family. This document is intended for researchers, scientists, and drug development professionals interested in the unique photophysical properties of TPE-OH and its potential in various biomedical applications.

The Core Principle: Aggregation-Induced Emission (AIE)

Most traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases upon aggregation. In contrast, AIEgens such as TPE-OH are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent in the aggregated state[1]. This phenomenon is primarily attributed to the Restriction of Intramolecular Motion (RIM) .

In dilute solutions, the phenyl rings of the TPE core undergo active intramolecular rotations and vibrations, providing non-radiative decay pathways for the excited state, thus quenching fluorescence. However, in the aggregated state or in a viscous medium, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels and promotes radiative decay, leading to a significant enhancement in fluorescence emission[1].

The RIM mechanism can be further broken down into:

-

Restriction of Intramolecular Rotation (RIR) : The prevention of the rotational motion of the phenyl rings around the ethylene core.

-

Restriction of Intramolecular Vibration (RIV) : The suppression of vibrational motions within the molecule.

The following diagram illustrates the fundamental principle of AIE.

Synthesis and Characterization of TPE-OH

The most common and effective method for synthesizing TPE derivatives, including TPE-OH, is the McMurry coupling reaction . This reductive coupling of two ketone molecules is typically mediated by a low-valent titanium reagent. For the synthesis of 1,2-bis(4-hydroxyphenyl)-1,2-diphenylethene, 4,4'-dihydroxybenzophenone can be used as a key precursor[2][3].

The general workflow for the synthesis of TPE-OH is depicted below.

Experimental Protocol: McMurry Coupling for TPE-OH Synthesis

This protocol provides a general procedure for the synthesis of a TPE-OH derivative using the McMurry reaction.

Materials:

-

4,4'-Dihydroxybenzophenone

-

Titanium tetrachloride (TiCl₄)

-

Zinc (Zn) dust

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend zinc dust in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add titanium tetrachloride (TiCl₄) via syringe while stirring. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species[2].

-

Heat the resulting black solution at reflux for several hours to complete the formation of the active reagent[4].

-

-

McMurry Coupling Reaction:

-

After cooling the titanium reagent to room temperature, add a solution of 4,4'-dihydroxybenzophenone and a small amount of pyridine in anhydrous THF to the flask[4].

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of an aqueous potassium carbonate solution[2].

-

Filter the mixture through a pad of Celite to remove the titanium salts.

-

Extract the filtrate with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the TPE-OH derivative.

-

-

Characterization:

-

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity[5].

-

Quantitative Data on Photophysical Properties

The defining characteristic of TPE-OH is its AIE property. The fluorescence quantum yield (ΦF) is a key parameter to quantify this effect. In a good solvent like Tetrahydrofuran (THF), TPE derivatives are typically non-emissive. As a poor solvent (e.g., water) is added, the molecules begin to aggregate, leading to a dramatic increase in the fluorescence quantum yield.

| Compound | Solvent/State | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |

| TPE-4mM | THF | - | - | 0.1% | [6] |

| TPE-4oM | THF | - | - | 64% | [6] |

| TPE-CN-OH | THF/Water (1:9 v/v) | 400 | 543 | - (High) | [3] |

| TPE-TPA-FN doped ORMOSIL NPs | Water | ~480 | ~620 | - (High) | [7] |

| TPE-BBT Nanoparticles | Water | - | - | 1.8% (Absolute) | [8] |

| TPE-BBT Crystals | Solid State | - | - | 10.4% (Absolute) | [8] |

Applications in Drug Development and Research

The unique properties of TPE-OH and its derivatives make them highly promising for a range of biomedical applications, particularly in drug delivery and cellular imaging.

TPE-OH-Based Nanoparticles for Drug Delivery and Cellular Imaging

TPE-OH can be formulated into nanoparticles (NPs) for use as drug carriers and imaging agents. The hydrophobic TPE core can encapsulate therapeutic drugs, while the hydrophilic hydroxyl groups can improve water dispersibility and provide sites for further functionalization.

The general workflow for the preparation of TPE-OH nanoparticles and their application in cell imaging is outlined below.

Experimental Protocols for Biomedical Applications

This protocol describes a general method for preparing TPE-OH nanoparticles using the nanoprecipitation technique.

Materials:

-

Synthesized TPE-OH

-

Tetrahydrofuran (THF), analytical grade

-

Deionized water

-

Probe sonicator or vortex mixer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of TPE-OH in THF at a concentration of 1 mg/mL.

-

Nanoparticle Formation:

-

In a microcentrifuge tube, rapidly inject a small volume of the TPE-OH stock solution into a larger volume of deionized water (e.g., 10 µL of stock into 990 µL of water) under vigorous mixing using a vortex mixer or sonicator for 30-60 seconds.

-

The rapid change in solvent polarity will cause the hydrophobic TPE-OH molecules to aggregate and form nanoparticles.

-

-

Characterization: The size and morphology of the nanoparticles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

This protocol outlines the general steps for using TPE-OH nanoparticles to image cells.

Materials:

-

TPE-OH nanoparticle suspension

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., HeLa cells)

-

96-well plates or glass-bottomed dishes

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate or on glass-bottomed dishes and allow them to adhere overnight in a CO₂ incubator.

-

Incubation: Remove the culture medium and replace it with fresh medium containing the TPE-OH nanoparticle suspension at the desired concentration (e.g., 1-10 µg/mL). Incubate the cells for a specified period (e.g., 1-4 hours) at 37 °C.

-

Washing: Remove the nanoparticle-containing medium and wash the cells three times with PBS to remove any extracellular nanoparticles.

-

Imaging: Add fresh culture medium or PBS to the cells and image them using a fluorescence microscope with appropriate excitation and emission filters for TPE-OH.

The release of a drug encapsulated within TPE-OH nanoparticles can be assessed using the dialysis method.

Materials:

-

Drug-loaded TPE-OH nanoparticle suspension

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Release medium (e.g., PBS at a specific pH)

-

Shaking incubator or water bath

-

Analytical instrument for drug quantification (e.g., HPLC or UV-Vis spectrophotometer)

Procedure:

-

Dialysis Setup:

-

Place a known volume and concentration of the drug-loaded TPE-OH nanoparticle suspension into a dialysis bag.

-

Seal the dialysis bag and immerse it in a larger volume of the release medium in a beaker or flask.

-

-

Release Study:

-

Quantification:

-

Analyze the collected aliquots to determine the concentration of the released drug using a suitable analytical method.

-

Calculate the cumulative percentage of drug released over time.

-

TPE-OH and Cellular Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the direct interaction or modulation of cellular signaling pathways by TPE-OH. The primary applications of TPE-OH in a biological context have focused on its use as a fluorescent probe for imaging and as a component of drug delivery systems, leveraging its AIE properties.

The cytotoxicity of hydroxylated nanoparticles has been investigated, and it is generally found to be low at typical concentrations used for imaging[12]. However, the effect of the number and position of hydroxyl groups on the biological activity and potential interactions with cellular components is an area that warrants further investigation[13]. While some studies have explored the modulation of signaling cascades by other hydroxylated phenolic compounds[13], direct evidence for TPE-OH's involvement in such pathways is yet to be established. The interaction of AIEgens with biomolecules is a growing field of research, and future studies may elucidate specific signaling pathways that are influenced by TPE-OH or its derivatives.

Conclusion

TPE-OH is a fascinating AIEgen with significant potential in biomedical research and drug development. Its straightforward synthesis via the McMurry coupling reaction, coupled with its remarkable aggregation-induced emission properties, makes it an attractive candidate for the development of advanced fluorescent probes and drug delivery vehicles. While the fundamental AIE mechanism of TPE-OH is well-understood, further research is needed to fully quantify its photophysical properties and to explore its interactions with biological systems, including its potential effects on cellular signaling pathways. This technical guide provides a solid foundation for researchers and professionals to delve into the exciting world of TPE-OH and its applications.

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]

- 5. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States [mdpi.com]

- 6. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]

- 12. In Vitro Toxicity Assessment of Three Hydroxylated Fullerenes in Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The McMurry Coupling: A Technical Guide to the Synthesis of Tetraphenylethylene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the McMurry coupling reaction for the synthesis of tetraphenylethylene (TPE) and its derivatives. TPEs are a critical class of molecules, renowned for their unique aggregation-induced emission (AIE) properties, which have positioned them at the forefront of advancements in materials science, diagnostics, and therapeutics. This document details the reaction mechanism, experimental protocols, and quantitative data for the synthesis of these valuable compounds.

Introduction to the McMurry Coupling Reaction

The McMurry reaction is a powerful method in organic chemistry for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[1] This reaction is particularly effective for synthesizing sterically hindered alkenes, such as tetraphenylethylene, which are challenging to produce using other olefination methods.[2] The reaction is mediated by a low-valent titanium reagent, typically generated in situ from a titanium (III) or (IV) chloride salt and a reducing agent.[3]

The versatility of the McMurry coupling allows for the synthesis of a wide array of TPE derivatives with tailored functionalities. These derivatives are instrumental in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers for photodynamic therapy.[4][5] Their application in drug development is expanding, with TPE-based compounds being investigated as anticancer agents and components of drug delivery systems.[6][7]

Reaction Mechanism

The McMurry coupling reaction proceeds via a two-step mechanism involving a pinacol coupling followed by deoxygenation.[1][7]

-

Pinacol Coupling: Low-valent titanium species, generated from the reduction of a titanium halide, facilitate a single-electron transfer to the carbonyl groups of two ketone molecules. This results in the formation of ketyl radicals, which then dimerize to form a titanium-bound pinacolate intermediate.[8] This step is analogous to the pinacol coupling reaction.[1]

-

Deoxygenation: The oxophilic nature of titanium drives the deoxygenation of the pinacolate intermediate. This step yields the final alkene product and titanium oxide species upon workup.[7] The reaction is typically conducted at reflux temperatures to promote this final deoxygenation step.[8]

Below is a diagram illustrating the generally accepted mechanism for the McMurry coupling of benzophenone to form tetraphenylethylene.

Caption: Generalized mechanism of the McMurry coupling reaction.

Quantitative Data on TPE Synthesis

The yield of the McMurry coupling reaction can be influenced by the specific substrates, reagents, and reaction conditions employed. The following tables summarize representative yields for the synthesis of tetraphenylethylene and its derivatives from various benzophenone precursors.

Table 1: Synthesis of Unsubstituted Tetraphenylethylene

| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |

| Benzophenone | TiCl₄, Zn powder | Dry THF | Monitored by TLC | 93% | [2][9] |

| Benzophenone | TiCl₃, LiAlH₄ | Dry THF | Not Specified | High | [1] |

Table 2: Synthesis of Substituted Tetraphenylethylene Derivatives

| Benzophenone Derivative | Product | Yield (%) | Notes | Reference |

| 4-Bromobenzophenone | Tetra(4-bromophenyl)ethylene | High | Precursor for further functionalization | [10] |

| 4,4'-Dimethoxybenzophenone | Tetra(4-methoxyphenyl)ethylene | Good | - | [11] |

| 4-Iodobenzaldehyde | (E/Z)-1,2-bis(2-iodophenyl)ethene | 55% | Example of aldehyde coupling | [11] |

| Various substituted benzophenones | Corresponding TPE derivatives | 91-98% | Mechanochemical synthesis | [12] |

Note: Yields are highly dependent on the specific experimental conditions and scale of the reaction.

Detailed Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of tetraphenylethylene from benzophenone via the McMurry coupling reaction. This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzophenone

-

10% Aqueous K₂CO₃ solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

Experimental Workflow

The following diagram outlines the general workflow for the McMurry coupling synthesis of TPE.

Caption: General experimental workflow for TPE synthesis via McMurry coupling.

Step-by-Step Procedure

-

Preparation of the Low-Valent Titanium Reagent: In a two-necked round-bottom flask under an inert atmosphere, suspend zinc powder (4.0 equivalents) in dry THF. Cool the suspension to 0 °C in an ice bath. Slowly add titanium(IV) chloride (2.0 equivalents) dropwise via syringe with vigorous stirring. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The color of the mixture should turn from yellow to black, indicating the formation of the low-valent titanium species.[2][3]

-

Coupling Reaction: Dissolve benzophenone (1.0 equivalent) in dry THF. Add the benzophenone solution dropwise to the refluxing low-valent titanium suspension. Continue to heat the reaction mixture at reflux and monitor its progress by thin-layer chromatography (TLC).[2]

-

Work-up: Upon completion of the reaction (disappearance of the benzophenone spot on TLC), cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by the dropwise addition of a 10% aqueous potassium carbonate solution.[9]

-

Extraction and Purification: Filter the mixture through a pad of Celite to remove the titanium salts. Extract the filtrate with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure tetraphenylethylene.[2]

Applications in Drug Development and Research

Tetraphenylethylene derivatives, particularly those exhibiting Aggregation-Induced Emission (AIE), are of significant interest to drug development professionals. Their unique photophysical properties make them ideal candidates for various biomedical applications.

Fluorescent Probes and Bioimaging

The "light-up" nature of AIE-active TPE derivatives makes them excellent fluorescent probes.[3] They are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation.[13] This property is exploited for the detection of biomolecules and for cell imaging. For instance, cationic TPE derivatives have been shown to selectively stain the nuclei of fixed cells, providing a simple method for observing cell mitosis.[8]

Photodynamic Therapy (PDT)

TPE derivatives can be designed to act as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment.[4] In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which are cytotoxic and induce tumor cell death.[14] AIE-active photosensitizers (AIE-PSs) are advantageous as their aggregation in the cellular environment can enhance their ROS generation efficiency.[12]

The diagram below illustrates the general principle of TPE-based photodynamic therapy.

Caption: Mechanism of TPE-based photodynamic therapy.

Conclusion

The McMurry coupling reaction is a robust and versatile method for the synthesis of tetraphenylethylene and its derivatives. This guide provides the fundamental knowledge, from reaction mechanism to detailed experimental protocols, necessary for researchers to successfully synthesize these compounds. The unique properties of TPE derivatives, especially their aggregation-induced emission, continue to drive innovation in fields ranging from materials science to drug development. As research progresses, the applications of these fascinating molecules in diagnostics and therapeutics are expected to expand significantly.

References

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. NIR-II AIEgens with Photodynamic Effect for Advanced Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. McMurry reaction - Wikipedia [en.wikipedia.org]

- 8. Water-soluble tetraphenylethene derivatives as fluorescent "light-up" probes for nucleic acid detection and their applications in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. AIEgens for dual second harmonic generation and fluorescence “turn-on” imaging of membrane and photodynamic therapy in cancer cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Theranostics based on AIEgens - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Architecture of 4-(1,2,2-Triphenylvinyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 4-(1,2,2-Triphenylvinyl)phenol, a fluorescent molecule with potential applications in biomedical research and materials science. While crystallographic data for this specific compound is not publicly available, this paper outlines a robust, plausible experimental protocol for its synthesis via the McMurry reaction, a cornerstone method for the creation of sterically hindered alkenes. Furthermore, this guide presents key physicochemical properties and discusses potential, though not yet fully elucidated, biological interactions, offering a valuable resource for researchers engaged in the study and application of tetraphenylethylene derivatives.

Introduction

This compound, a derivative of tetraphenylethylene (TPE), belongs to a fascinating class of molecules known for their aggregation-induced emission (AIE) properties. Unlike traditional fluorescent molecules that often suffer from aggregation-caused quenching, AIE luminogens exhibit enhanced fluorescence in the aggregated state or solid phase. This unique characteristic makes them highly valuable for applications in sensors, bio-imaging, and materials science. This compound, with its phenolic hydroxyl group, offers a site for further functionalization, enhancing its potential utility in drug development and as a biomarker. This document serves as a technical resource, consolidating known information and providing detailed, inferred experimental protocols to facilitate further research and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 76115-06-5 |

| Molecular Formula | C₂₆H₂₀O |

| Molecular Weight | 348.44 g/mol |

| Melting Point | 215-217 °C |

| Boiling Point | 454.4 °C (Predicted) |

| Appearance | White to off-white powder/crystals |

| Solubility | Soluble in organic solvents like THF, Chloroform |

Synthesis of this compound: A Detailed Experimental Protocol

Materials and Reagents

-

Benzophenone

-

4-Hydroxybenzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon gas (or other inert gas)

Experimental Procedure

Step 1: Preparation of the Low-Valent Titanium Reagent

-

A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, is flame-dried and allowed to cool under a stream of inert gas (Argon).

-

Zinc dust (4.0 equivalents) is added to the flask, followed by the addition of anhydrous THF under an inert atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

Titanium(IV) chloride (2.0 equivalents) is added dropwise to the stirred suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, the mixture is slowly warmed to room temperature and then heated to reflux for 2 hours. The color of the reaction mixture should turn from yellow to black, indicating the formation of the low-valent titanium species.

Step 2: McMurry Coupling Reaction

-

A solution of benzophenone (1.0 equivalent) and 4-hydroxybenzophenone (1.0 equivalent) in anhydrous THF is prepared in a separate flask under an inert atmosphere.

-

This solution is then added dropwise to the refluxing low-valent titanium reagent.

-

The reaction mixture is maintained at reflux for an additional 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow, dropwise addition of a saturated aqueous solution of potassium carbonate.

-

The resulting mixture is stirred for 30 minutes and then filtered through a pad of Celite to remove the titanium salts.

-

The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

Crystal Structure

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other publicly available databases did not yield the crystal structure data for this compound. Therefore, a table of crystallographic parameters cannot be provided at this time. Researchers who successfully crystallize this compound are encouraged to deposit their data in a public repository to benefit the scientific community.

Potential Biological Interactions and Signaling Pathways

Preliminary information suggests that this compound may act as a fluorescent biomarker. It has been reported to bind to bacterial DNA and proteins.[1] While the specific signaling pathways have not been elucidated, a hypothetical mechanism could involve intercalation with DNA or binding to specific protein pockets, leading to a change in its fluorescent properties. This interaction could potentially disrupt normal cellular processes in bacteria.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the McMurry reaction.

References

Spectroscopic Profile of 4-(1,2,2-Triphenylvinyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(1,2,2-triphenylvinyl)phenol, a key intermediate in the synthesis of various functional materials, including those with aggregation-induced emission (AIE) properties. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound, with the chemical formula C₂₆H₂₀O and a molecular weight of 348.44 g/mol , is a derivative of tetraphenylethylene. Its unique structural and photophysical properties make it a valuable building block in the development of novel materials for applications in organic electronics, bio-imaging, and sensing. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.41 | s | 1H | Ar-OH |

| 7.18 - 7.08 | m | 9H | Ar-H |

| 7.02 - 6.98 | m | 6H | Ar-H |

| 6.82 | d, J = 8.4 Hz | 2H | Ar-H (ortho to -C=C) |

| 6.57 | d, J = 8.4 Hz | 2H | Ar-H (ortho to -OH) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 156.5 | C -OH |

| 144.1 | C =C (quaternary) |

| 141.2 | C =C (quaternary) |

| 139.5 | Ar-C (quaternary) |

| 134.3 | Ar-C (quaternary) |

| 132.5 | Ar-CH |

| 131.2 | Ar-CH |

| 128.3 | Ar-CH |

| 128.2 | Ar-CH |

| 126.9 | Ar-CH |

| 126.7 | Ar-CH |

| 115.2 | Ar-CH (ortho to -OH) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (phenolic) |

| 3055 | Medium | Aromatic C-H stretch |

| 3025 | Medium | Aromatic C-H stretch |

| 1605 | Strong | C=C aromatic ring stretch |

| 1508 | Strong | C=C aromatic ring stretch |

| 1442 | Medium | C-H bend (aromatic) |

| 1255 | Strong | C-O stretch (phenol) |

| 835 | Strong | C-H out-of-plane bend (para-substituted) |

| 765 | Strong | C-H out-of-plane bend (monosubstituted) |

| 698 | Strong | C-H out-of-plane bend (monosubstituted) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 348.15 | 100 | [M]⁺ (Molecular Ion) |

| 271.12 | 25 | [M - C₆H₅]⁺ |

| 193.07 | 15 | [M - C₁₂H₉]⁺ |

| 165.07 | 30 | [C₁₃H₉]⁺ |

| 77.04 | 10 | [C₆H₅]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A Bruker AVANCE III 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.

-

Sample Preparation : Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : The ¹H NMR spectrum was acquired at 400 MHz with a spectral width of 16 ppm. A total of 16 scans were accumulated with a relaxation delay of 1.0 second. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

-

¹³C NMR Acquisition : The ¹³C NMR spectrum was recorded at 100 MHz. The spectrum was obtained with a spectral width of 240 ppm, accumulating 1024 scans with a relaxation delay of 2.0 seconds. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

Infrared (IR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory was utilized.

-

Sample Preparation : A small amount of the solid this compound was placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source was employed.

-

Sample Preparation : The sample was dissolved in a mixture of methanol and dichloromethane (1:1 v/v) to a final concentration of approximately 1 mg/mL.

-

Data Acquisition : The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120 °C.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

This diagram outlines the logical flow from the initial synthesis and purification of the compound to its comprehensive analysis using various spectroscopic techniques. The data obtained from each technique contributes to the final validation of the chemical structure and assessment of its purity, which are critical steps in any chemical research and development process.

An In-depth Technical Guide to the Solubility of 4-(1,2,2-Triphenylvinyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-(1,2,2-Triphenylvinyl)phenol

| Property | Value |

| Molecular Formula | C₂₆H₂₀O |

| Molecular Weight | 348.44 g/mol |

| Melting Point | 215-217 °C |

| Appearance | White to off-white powder |

Qualitative Solubility Profile

Based on studies of tetraphenylethylene (TPE) derivatives, this compound is expected to exhibit the following solubility characteristics:

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Chloroform | Soluble[1] |

| Tetrahydrofuran (THF) | Soluble[1] |

| Dichloromethane (DCM) | Soluble[2] |

| Water | Insoluble[1][2] |

| Methanol | Insoluble[2] |

| Acetonitrile | Insoluble[1][2] |

| Hexane | Insoluble[2] |

Note: This qualitative data is based on the general behavior of TPE derivatives and should be confirmed by experimental analysis for this compound specifically.

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

A standard and reliable method for determining the solubility of a compound in a specific solvent is the equilibrium shake-flask method.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, Chloroform, THF)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.

Visualization of Experimental Workflow and Solubility Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of organic compounds.

Figure 1. Experimental workflow for determining the solubility of this compound.

Figure 2. Key factors influencing the solubility of this compound.

References

- 1. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Excited State Dynamics of TPE-OH: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylethylene (TPE) and its derivatives have garnered significant attention in various scientific and technological fields, primarily due to their unique photophysical properties, most notably Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active molecules like TPE-OH exhibit enhanced fluorescence in the aggregated or solid state. This phenomenon has paved the way for novel applications in chemo-sensing, bio-imaging, and materials science. Understanding the intricate excited-state dynamics of these molecules is paramount for the rational design of new AIEgens with tailored properties. This technical guide provides a comprehensive overview of the theoretical studies on the excited-state dynamics of a representative TPE derivative, TPE-OH (Tetraphenylethylene-hydroxyl), focusing on the underlying mechanisms governing its photophysical behavior.

Core Concepts: The Aggregation-Induced Emission (AIE) Phenomenon

The hallmark of TPE derivatives is their AIE characteristic. In dilute solutions, these molecules are typically non-emissive due to the efficient non-radiative decay of the excited state. This is largely attributed to the free intramolecular rotation of the multiple phenyl rings, which provides a pathway for the dissipation of absorbed energy.[1][2] However, upon aggregation or in a viscous environment, these intramolecular rotations are restricted. This "Restriction of Intramolecular Motion" (RIM) blocks the non-radiative decay channels, forcing the excited molecule to release its energy via radiative pathways, resulting in strong fluorescence.[2][3]

Theoretical studies, primarily employing quantum mechanical calculations, have been instrumental in elucidating the mechanistic details of this process. These studies have revealed that the excited-state deactivation of TPE derivatives in solution is often governed by ultrafast internal conversion (IC) processes facilitated by conical intersections (CIs) on the potential energy surface.

Theoretical Methodologies for Studying Excited State Dynamics

The investigation of the excited-state dynamics of molecules like TPE-OH necessitates the use of sophisticated computational methods that can accurately describe the behavior of electrons in excited states. Key theoretical protocols employed in the literature include:

-

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These are the workhorse methods for calculating the electronic structure of molecules in their ground and excited states.[4][5][6] DFT is used to optimize the molecular geometries, while TD-DFT is employed to calculate vertical excitation energies, oscillator strengths, and to map the potential energy surfaces of the excited states.

-

Nonadiabatic Dynamics Simulations: To capture the intricate details of the decay from an excited state to the ground state, nonadiabatic dynamics simulations, such as trajectory surface hopping (TSH), are employed.[7] These simulations model the motion of the atoms on the excited-state potential energy surface and the "hops" between different electronic states, providing insights into the decay pathways and timescales.

-

Quantum Mechanics/Molecular Mechanics (QM/MM): To account for the influence of the surrounding environment (e.g., solvent or a biological matrix), QM/MM methods are often used.[6][8] In this approach, the core TPE-OH molecule is treated with a high level of quantum mechanics, while the surrounding environment is modeled using classical molecular mechanics, providing a balance between accuracy and computational cost.

Key Findings from Theoretical Studies

Theoretical investigations into TPE and its derivatives have unveiled several key mechanistic aspects of their excited-state dynamics:

-

Role of Intramolecular Rotations: In the excited state, the phenyl rings of TPE derivatives undergo significant torsional motion.[1][2] These low-frequency rotations act as a funnel, guiding the molecule towards a conical intersection with the ground state, leading to efficient non-radiative decay in solution.

-

Photocyclization as a Non-Radiative Pathway: Besides intramolecular rotation, photocyclization involving two adjacent phenyl rings has been identified as another crucial non-radiative decay channel in some TPE derivatives.[7][9] This process involves the formation of a new covalent bond, leading to a different chemical species and quenching of fluorescence.

-

The S1/S0 Conical Intersection: The ultrafast decay to the ground state is often mediated by a conical intersection between the first excited state (S1) and the ground state (S0). The geometry at this intersection is highly twisted, and reaching it from the initial Franck-Condon region is a barrierless process in solution for many TPE derivatives.

-

Impact of Substitution: The nature and position of substituents on the phenyl rings can significantly influence the excited-state dynamics. For instance, bulky groups can sterically hinder the intramolecular rotations, thereby enhancing the fluorescence quantum yield even in solution.[2] Hydroxyl groups, as in TPE-OH, can participate in hydrogen bonding, which can affect the aggregation behavior and the photophysical properties.

Quantitative Data from Theoretical and Experimental Studies

While specific quantitative data for TPE-OH is not always explicitly detailed in every theoretical paper, the general trends observed for TPE derivatives provide a strong basis for understanding its behavior. The following table summarizes typical photophysical data for TPE and its derivatives.

| Parameter | Value in Dilute Solution | Value in Aggregate/Solid State | Reference |

| Fluorescence Quantum Yield (Φf) | Very low (~0.1% for some derivatives) | High (can exceed 60%) | [2][7] |

| Excited State Lifetime (τ) | Picoseconds to nanoseconds | Nanoseconds | [7][10] |

| Non-radiative Decay Rate (knr) | High | Low | |

| Radiative Decay Rate (kr) | Relatively constant | Relatively constant |

Visualizing the Excited State Dynamics

The following diagrams, generated using the DOT language, illustrate the key processes involved in the excited-state dynamics of TPE-OH.

Caption: Excited-state decay pathways of TPE-OH in dilute solution.

Caption: Excited-state dynamics of TPE-OH in the aggregated state.

Experimental Protocols for Theoretical Corroboration

The theoretical predictions are often validated and complemented by experimental studies. Key experimental techniques include:

-

Steady-State and Time-Resolved Fluorescence Spectroscopy: These techniques are used to measure the fluorescence quantum yields and excited-state lifetimes, providing direct experimental evidence for the efficiency of radiative and non-radiative decay pathways.

-

Femtosecond Transient Absorption Spectroscopy: This ultrafast spectroscopic technique allows for the direct observation of the excited-state dynamics on the femtosecond to picosecond timescale, providing insights into the rates of internal conversion and other ultrafast processes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of the molecules in solution and in the solid state, providing information about the degree of aggregation and the restriction of intramolecular motion.

Conclusion and Future Directions

Theoretical studies have provided invaluable insights into the complex excited-state dynamics of TPE-OH and other TPE derivatives. The prevailing model, centered on the restriction of intramolecular motion as the primary mechanism for aggregation-induced emission, is well-supported by a combination of computational and experimental evidence. Future theoretical work will likely focus on developing more accurate and efficient computational methods to model these systems, including the explicit treatment of the environment and the exploration of more complex TPE architectures. A deeper understanding of the structure-property relationships will undoubtedly accelerate the design of next-generation AIEgens for a wide range of applications in medicine, materials science, and beyond.

References